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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has

emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic

properties and the reactivity of the carbon-iodine bond make it an invaluable scaffold for the

construction of complex molecular architectures. This technical guide provides a

comprehensive overview of the utility of 5-iodonicotinic acid in a range of palladium-catalyzed

cross-coupling reactions, its application in the synthesis of bioactive molecules and functional

materials, and detailed experimental protocols for its key transformations.

Physicochemical Properties
5-Iodonicotinic acid, with the CAS Number 15366-65-1, is a white to off-white crystalline solid.

[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 3-position and

an iodine atom at the 5-position, bestowing it with a unique reactivity profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b096194?utm_src=pdf-interest
https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://eprints.soton.ac.uk/450337/1/Accepted_article_30062021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
5-Iodopyridine-3-carboxylic

acid
[1]

CAS Number 15366-65-1 [1]

Molecular Formula C₆H₄INO₂

Molecular Weight 249.01 g/mol

Boiling Point 376.2°C at 760 mmHg [2]

Flash Point 181.3°C [2]

Density 2.123 g/cm³ [2]

Core Reactivity and Synthetic Applications
The synthetic utility of 5-iodonicotinic acid is primarily centered around the C-I bond, which

readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-

withdrawing nature of the pyridine ring and the carboxylic acid group further influences the

reactivity of the molecule. The general workflow for these transformations is depicted below.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds

between an organohalide and an organoboron compound.[3][4] This reaction is extensively

used to synthesize 5-arylnicotinic acid derivatives, which are important scaffolds in medicinal

chemistry.[4] The reactivity of the halide in Suzuki couplings generally follows the trend I > Br >

Cl.[5]

Table 1: Suzuki-Miyaura Coupling of 5-Halonicotinic Acid Derivatives with Arylboronic Acids

Entry Halide
Arylbo
ronic
Acid

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

5-

Bromon

icotinic

acid

Phenylb

oronic

acid

Pd(PPh

₃)₄ (5)
K₃PO₄ DMF 80 24 85[3]

2

5-

Bromon

icotinic

acid

4-

Fluorop

henylbo

ronic

acid

Pd(PPh

₃)₄ (5)
K₃PO₄ DMF 80 24 89[3]

3

5-

Bromon

icotinic

acid

3-

Methox

yphenyl

boronic

acid

Pd(PPh

₃)₄ (5)
K₃PO₄ DMF 80 24 75[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol adapted from the coupling of 5-bromonicotinic acid is as follows:

To a dry Schlenk flask containing a magnetic stir bar, add 5-iodonicotinic acid (1.0 equiv),

the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
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Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen). Repeat this cycle three times.

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the

flask.

Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.

Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and

stir the mixture vigorously.[3]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature. If DMF is used, dilute with water

and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with

water, and dry under vacuum. If a biphasic solvent system is used, perform a standard

aqueous workup.

Purify the crude product by column chromatography or recrystallization.
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Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon

bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium

catalyst and a copper(I) co-catalyst.[7][8] This reaction is instrumental in the synthesis of 5-

alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and

have applications in materials science.[9]

Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes

Entry
Halide
Substra
te

Alkyne
Catalyst
System

Base Solvent Temp.
Yield
(%)

1

2-Amino-

3-

bromopyr

idine

Phenylac

etylene

Pd(CF₃C

OO)₂(2.5

mol%),

PPh₃ (5

mol%),

CuI (5

mol%)

Et₃N DMF 100°C >90[10]

2

6-Bromo-

3-fluoro-

2-

cyanopyri

dine

1-

Ethynyl-

4-

ethylbenz

ene

Pd(PPh₃)

₄ (15

mol%),

CuI (30

mol%)

Et₃N THF RT 82[1]

3

6-Bromo-

3-fluoro-

2-

cyanopyri

dine

1-

Heptyne

Pd(PPh₃)

₄ (15

mol%),

CuI (30

mol%)

Et₃N THF RT 93[1]

Experimental Protocol: General Procedure for Sonogashira Coupling
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A representative protocol adapted from the coupling of other bromopyridines is as follows:[1]

[10]

In a dry Schlenk flask under an inert atmosphere, dissolve the 5-iodonicotinic acid
derivative (1.0 equiv) in a suitable solvent such as DMF or a mixture of THF/Et₃N.[1]

Add the terminal alkyne (1.1 - 1.5 equiv).

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I)

co-catalyst (e.g., CuI, 2-10 mol%).

Add the base, typically an amine such as triethylamine (2-3 equiv).[9]

Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).

Monitor the reaction progress by TLC or LC-MS.

After completion, perform a standard aqueous workup by diluting with an organic solvent,

washing with water and brine, and drying the organic layer.

Purify the crude product by column chromatography on silica gel.
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Sonogashira Coupling Workflow

Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene, catalyzed by a palladium complex in the presence of a base.[7][11] This

reaction can be utilized to introduce various alkenyl groups at the 5-position of the nicotinic acid

scaffold.

Table 3: Heck Reaction of Aryl Halides with Alkenes
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Entry
Aryl
Halide

Alkene
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Iodobenz

ene
Styrene PdCl₂ K₂CO₃ Methanol 120 High[11]

2
Aryl

Bromide
Styrene

Pd(OAc)₂

(2), SPO

ligand (2)

K₂CO₃ DMF 60 95[12]

3

Phenylbo

ronic

Acid*

Styrene
Pd(OAc)₂

(5)
- Toluene 25 82[12]

Note:

This is an

oxidative

Heck

reaction

variant.

Experimental Protocol: General Procedure for the Heck Reaction

A representative protocol adapted from general Heck reaction procedures is as follows:[12]

To a flame-dried Schlenk flask, add the 5-iodonicotinic acid derivative (1.0 mmol), the

alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine

ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent (e.g., 5 mL of acetonitrile or DMF) and the base (e.g.,

triethylamine, 1.5 mmol).

Heat the reaction mixture with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent

and wash with water and brine.

Dry the organic layer, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Heck Reaction Workflow

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a

phosphine ligand, and a base.[13][14] This reaction provides a direct route to 5-aminonicotinic

acid derivatives, which are of significant interest in medicinal chemistry.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
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Entry
Aryl
Halide

Amine
Catalyst
/Ligand

Base Solvent
Temp.
(°C)

Yield
(%)

1

3-Chloro-

1-

azaphen

othiazine

Aniline
Pd(OAc)₂

/ Ligand
K₂CO₃ t-BuOH 110 Good[15]

2

2-

Bromopy

ridine

Volatile

Amines
- -

Sealed

Tube
- -[2]

3
Iodobenz

ene
Aniline

γ-

Fe₂O₃@

MBD/Pd-

Co

- Water 50 High[16]

Ligand:

1,4-bis(2-

hydroxy-

3,5-ditert-

butylbenz

yl)pipera

zine

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative protocol adapted from general procedures is as follows:[15]

To a dry Schlenk tube, add the 5-iodonicotinic acid derivative (1.0 equiv), the amine (1.2

equiv), the base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv), the palladium precatalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

Evacuate and backfill the tube with an inert gas three times.

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

Seal the tube and heat the reaction mixture in an oil bath at the desired temperature

(typically 80-110 °C) with stirring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://ouci.dntb.gov.ua/en/works/7ndWwe6l/
https://pubmed.ncbi.nlm.nih.gov/17417910/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://ouci.dntb.gov.ua/en/works/7ndWwe6l/
https://www.benchchem.com/product/b096194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature, dilute with an organic

solvent, and filter through a pad of celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.
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Buchwald-Hartwig Amination Workflow

Applications in the Synthesis of Bioactive
Molecules and Functional Materials
The derivatives of 5-iodonicotinic acid are valuable intermediates in the synthesis of a wide

range of biologically active compounds and advanced functional materials.
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Bioactive Molecules
Enzyme Inhibitors: The nicotinamide scaffold is a key structural motif in many enzyme

inhibitors. For instance, derivatives of nicotinic acid are being investigated as potent

inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA

repair and a key target in cancer therapy.[13][17] Additionally, nicotinic acid derivatives have

been explored as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory

diseases such as chronic obstructive pulmonary disease (COPD).[1][13]

Antitubercular Agents: Nicotinic acid hydrazides have been synthesized and evaluated for

their antimycobacterial activity, showing promise as potential new treatments for

tuberculosis.[18]

Functional Materials
Organic Electronics: Pyridine-containing compounds are of interest in the field of organic

electronics for applications in organic light-emitting diodes (OLEDs) and organic

photovoltaics (OPVs). The ability to functionalize the pyridine ring through cross-coupling

reactions allows for the fine-tuning of the electronic and photophysical properties of these

materials.

Metal-Organic Frameworks (MOFs): Halogenated nicotinic acids, such as 5-bromonicotinic

acid, have been used as organic linkers for the synthesis of novel metal-organic frameworks.

[11] These materials exhibit interesting properties, including photoluminescence and

potential for gas purification applications. 5-Iodonicotinic acid can be envisioned as a linker

for the construction of new MOFs with tailored functionalities.

Conclusion
5-Iodonicotinic acid is a highly versatile and valuable building block in organic synthesis. Its

participation in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-

Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides efficient access to a

diverse range of substituted nicotinic acid derivatives. These derivatives are key intermediates

in the synthesis of numerous bioactive molecules, particularly enzyme inhibitors, and hold

promise for the development of advanced functional materials. The detailed protocols and data

presented in this guide serve as a valuable resource for researchers and scientists in the fields
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of medicinal chemistry, materials science, and organic synthesis, facilitating the exploration of

new chemical space and the development of novel molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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